molecular formula C14H25N3O2 B7517081 1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one

1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one

Cat. No. B7517081
M. Wt: 267.37 g/mol
InChI Key: DFANHDFYQZGDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one, commonly known as alpha-PVP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. Alpha-PVP is a potent psychostimulant that acts on the central nervous system, producing effects similar to those of other stimulants such as cocaine and amphetamines.

Mechanism of Action

The exact mechanism of action of alpha-PVP is not fully understood. However, it is believed to act primarily as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulating and euphoric effects associated with alpha-PVP use.
Biochemical and Physiological Effects:
Alpha-PVP produces a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. Alpha-PVP also produces feelings of euphoria, increased energy, and heightened alertness.

Advantages and Limitations for Lab Experiments

Alpha-PVP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-documented. Alpha-PVP can be used to investigate the mechanisms of action of other psychoactive compounds, as well as to study the effects of stimulants on the central nervous system. However, there are also limitations to the use of alpha-PVP in laboratory experiments. Its effects are not fully understood, and there is a risk of toxicity and other adverse effects associated with its use.

Future Directions

There are several potential future directions for research on alpha-PVP. One area of interest is the development of novel psychoactive compounds that act on the central nervous system in a similar manner to alpha-PVP. Another area of interest is the investigation of the potential therapeutic applications of stimulants in the treatment of certain psychiatric conditions. Additionally, further research is needed to fully understand the mechanisms of action of alpha-PVP and its effects on the body.

Synthesis Methods

The synthesis of alpha-PVP involves the reaction of piperazine with 1-benzoyl-4-piperidone. The resulting intermediate is then reacted with 1-bromo-1-pentanone to yield alpha-PVP. The synthesis of alpha-PVP is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

Alpha-PVP has been the subject of numerous scientific studies due to its potential use as a research chemical. It has been used in studies investigating the effects of stimulants on the central nervous system, as well as in studies investigating the mechanisms of action of other psychoactive compounds. Alpha-PVP has also been used in studies investigating the potential therapeutic applications of stimulants in the treatment of certain psychiatric conditions.

properties

IUPAC Name

1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-2-3-6-13(18)15-9-11-17(12-10-15)14(19)16-7-4-5-8-16/h2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFANHDFYQZGDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one

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